(6-Iodo-4-methylquinolin-2-yl)methanol
Description
(6-Iodo-4-methylquinolin-2-yl)methanol is a halogenated quinoline derivative characterized by an iodine substituent at position 6, a methyl group at position 4, and a hydroxymethyl group at position 2 of the quinoline core.
Properties
Molecular Formula |
C11H10INO |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
(6-iodo-4-methylquinolin-2-yl)methanol |
InChI |
InChI=1S/C11H10INO/c1-7-4-9(6-14)13-11-3-2-8(12)5-10(7)11/h2-5,14H,6H2,1H3 |
InChI Key |
KHDTZJLICBDXHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)I)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs Based on Substituent Patterns
Several structurally related compounds have been identified, primarily differing in halogen type, substituent positions, and functional groups. Key examples include:
Key Observations :
- Halogen Effects : Replacement of iodine with bromine or fluorine alters electronic properties and steric bulk. For instance, 6,8-dibromo derivatives (e.g., 4d in ) exhibit reduced polarity compared to iodo analogs but may show enhanced stability in certain reactions .
- Substituent Position: The position of iodine significantly impacts reactivity.
- Functional Group Variations: The hydroxymethyl group in (6-Iodo-4-methylquinolin-2-yl)methanol contrasts with methoxy or oxadiazole-thiol groups in analogs (), which could influence hydrogen-bonding capacity and biological activity .
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